![molecular formula C18H25BN2O4 B1399634 tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate CAS No. 890839-29-9](/img/structure/B1399634.png)
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Overview
Description
Synthesis Analysis
There is a paper that discusses the synthesis, crystal structure, and DFT study of a similar compound, tert-butyl 6-chloro-3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1-indole-1-carboxylate . The paper might provide valuable insights into the synthesis of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. According to PubChem, the molecular weight of a similar compound, tert-butyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1 (2H)-carboxylate, is 309.2 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4. Its rotatable bond count is 3 .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
This compound is used as a reagent for Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed cross-coupling. This is a powerful tool in organic synthesis for forming carbon-carbon bonds .
Gene Activation Research
It has been optimized for use in gene activation in cells, which is a significant area of research in genetics and molecular biology .
Cancer Treatment Research
The compound contributes to the synthesis of various inhibitors and is used in cancer treatment research. It plays a role in the development of new therapeutic agents .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as intermediates in the synthesis of biologically active compounds such as crizotinib .
Biochemical Pathways
As an intermediate in the synthesis of biologically active compounds, it may indirectly influence various biochemical pathways depending on the final compound it contributes to .
Result of Action
As an intermediate in the synthesis of other compounds, its effects would largely depend on the properties of the final compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended that the compound be stored in an inert atmosphere at 2-8°C , suggesting that temperature and exposure to reactive gases could affect its stability and activity.
properties
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-14-10-13(9-8-12(14)11-20-21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDDGOUBTYNGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728158 | |
Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890839-29-9 | |
Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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